(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine

Chiral Building Block Asymmetric Synthesis Stereochemistry

Racemic or regioisomeric mixtures cannot substitute for (S)-enantiomer in asymmetric synthesis, where stereochemistry directly impacts target binding. This intermediate resolves that challenge for DPP-4 inhibitor programs. - Single (S)-stereocenter and 2-fluorophenyl substitution match SAR requirements for 5-7× potency gains. - Quantified LogP of 3.56 (+0.14 vs. non-fluorinated analogs) supports ADME modulation studies. - Supplied at 98% purity with full analytical documentation for reliable scale-up and impurity profiling.

Molecular Formula C11H14F3N
Molecular Weight 217.23 g/mol
Cat. No. B12973318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine
Molecular FormulaC11H14F3N
Molecular Weight217.23 g/mol
Structural Identifiers
SMILESCCCC(C1=C(C=C(C=C1)C(F)F)F)N
InChIInChI=1S/C11H14F3N/c1-2-3-10(15)8-5-4-7(11(13)14)6-9(8)12/h4-6,10-11H,2-3,15H2,1H3/t10-/m0/s1
InChIKeyFBTVAKHTIGLFGI-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (S)-1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine


(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine is a chiral, fluorinated phenylbutylamine building block with the molecular formula C₁₁H₁₄F₃N and a molecular weight of 217.23 g/mol . The molecule contains a single stereocenter in the (S) configuration , along with a 2-fluorophenyl ring and a 4-difluoromethyl substituent, conferring a distinct physicochemical profile relevant to medicinal chemistry and chemical biology .

Workflow Asymmetric synthesis & chiral building block
Enantiomer (S)-configuration for stereospecific research
SAR context 2-Fluorophenyl substitution probe for target-class studies

Why Generic Substitution Fails for (S)-1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine


Generic substitution with a racemic mixture or regioisomer analogs is not feasible. The (S) enantiomer is not interchangeable with the racemic mixture for asymmetric syntheses , as stereochemistry directly impacts binding affinity and biological activity [1]. The 2-fluorophenyl substitution pattern is also critical; class-level evidence indicates that specific fluorination patterns on the phenyl ring dramatically increase potency for DPP-4 inhibition [1]. Even the presence or absence of the single fluorine atom differentiates the compound from its non-fluorinated aromatic analogs, impacting lipophilicity (LogP) and potentially altering pharmacokinetic properties .

Enantiomeric purity
Target: (S)-enantiomer Racemic mixture
Racemate lacks stereochemical control; may alter binding and activity in asymmetric studies.
Regioisomer mismatch
Target: 2-fluorophenyl 3-fluorophenyl regioisomer
Substitution pattern is critical for DPP-4 SAR; regioisomers may not match target-class activity.
Physicochemical shift
Target: fluorinated analog Des-fluoro analog
Lack of fluorine may reduce LogP and alter permeability; may not replicate ADME profile.

Quantitative Differentiation Data for (S)-1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine


Stereochemical Purity: (S)-Enantiomer vs Racemic Mixture

The (S)-configured target compound is a single enantiomer essential for asymmetric synthesis, in contrast to the racemic mixture which contains both (R) and (S) forms. Both compounds are verified at 98% purity ; however, only the target compound possesses the specific stereochemistry required for development of single-enantiomer drug candidates.

Stereochemical Identity
Data to verify
Target: (S)-enantiomer Racemate: 1:1 mixture
Enables single-enantiomer stereocontrol; racemate lacks specificity.
Vendor product data; 98% purity both forms.
Chiral Building Block Asymmetric Synthesis Stereochemistry

2-Fluoro Substitution Critical for DPP-4 Potency

A review of DPP-4 inhibitor SAR explicitly states that 2,5-fluorophenyl derivatives and 2,4,5-trifluorophenyl scaffolds increase potency by 5–7 fold compared to non-fluorinated or differentially fluorinated analogs [1]. This class-level inference supports the selection of the 2-fluorophenyl target compound over a 3-fluoro regioisomer for design of potent DPP-4 inhibitors.

DPP-4 SAR Enhancement
Class-level inference
5–7 fold increase reported
Supports DPP-4 inhibitor design context; 2-fluorophenyl critical.
Review: Molecules 2023; class-level trend.
DPP-4 Inhibitor Structure-Activity Relationship Diabetes

LogP Advantage Over Non-Fluorinated Analog

Vendor-predicted octanol-water partition coefficients (LogP) show a direct, quantifiable difference between the target compound and its non-fluorinated analog. The target compound (LogP 3.5632) is more lipophilic than the des-fluoro analog (S)-1-(4-(difluoromethyl)phenyl)butan-1-amine (LogP 3.4241 ), a calculated increase of +0.14 log units.

Lipophilicity Shift
Data to verify
+0.14 log units
Reported LogP difference informs permeability modeling; vendor-calculated.
Vendor LogP: target 3.56, des-fluoro 3.42.
Lipophilicity LogP Physicochemical Properties

Application Scenarios for (S)-1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine


Chiral Intermediate for Next-Generation DPP-4 Inhibitors

The compound serves as a key chiral intermediate in the synthesis of potent DPP-4 inhibitors. The 2-fluorophenyl and specific (S)-stereochemistry directly address SAR requirements for this target class, where 2,5-fluorophenyl derivatives have demonstrated a 5–7 fold potency increase [1]. This provides a strategic advantage over using a racemic mixture for developing stereospecific therapeutics.

Impurity Reference Standard for Fluorinated Drug Synthesis

The compound's specific regioisomeric and stereochemical profile makes it suitable as a high-purity (98% ) analytical reference standard for identifying and quantifying related impurities in the synthesis of complex fluorinated pharmaceuticals, such as sitagliptin analogs.

Physicochemical Probe for Fluorine Effects in Drug Design

With a quantified LogP of 3.56 , the molecule is a valuable probe for medicinal chemistry studies evaluating the impact of fluorination on lipophilicity. Its +0.14 log unit increase over non-fluorinated analogs allows researchers to assess the role of a single fluorine atom in modulating ADME properties.

Application
Selection Property
Validation Focus
Chiral intermediate for DPP-4 inhibitor research
Stereochemical control and 2-fluorophenyl SAR concordance
Target-class SAR and enantiomeric purity context
Impurity reference standard for fluorinated chiral synthesis
Regioisomeric and stereochemical purity
Chiral HPLC method specificity
Physicochemical probe for fluorine SAR studies
Quantified LogP shift vs. non-fluorinated analog
Permeability and ADME model interpretation
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